molecular formula C17H14FN5O3S B2910737 3-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021056-12-1

3-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2910737
CAS No.: 1021056-12-1
M. Wt: 387.39
InChI Key: MQJAKZXIIUOOSG-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is constructed from several pharmacologically relevant heterocyclic systems, including a pyridazine core and a 3-methylisoxazole moiety. The 3-methylisoxazole unit is a privileged structure in drug discovery, frequently employed in the design of small-molecule enzyme inhibitors . The compound's molecular architecture, which strategically links these systems via thioether and amide bonds, suggests potential for targeted protein interaction. Researchers can explore its utility as a key scaffold in developing novel protease or kinase inhibitors , given the established role of similar heterocyclic compounds in modulating such enzymatic activity . Furthermore, the presence of the 1,2,4-triazole ring in closely related structures is widely documented to confer a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, making this structural class a fertile ground for investigating new therapeutic agents . This product is provided for advanced in vitro assay development and structure-activity relationship (SAR) studies. It is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-fluoro-N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3S/c1-10-7-15(26-23-10)20-14(24)9-27-16-6-5-13(21-22-16)19-17(25)11-3-2-4-12(18)8-11/h2-8H,9H2,1H3,(H,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJAKZXIIUOOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.

The molecular formula of the compound is C17H14FN5O3SC_{17}H_{14}FN_5O_3S with a molecular weight of 387.4 g/mol. The structure includes a fluorine atom, a pyridazine ring, and an isoxazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H14FN5O3SC_{17}H_{14}FN_5O_3S
Molecular Weight387.4 g/mol
CAS Number1021056-12-1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have shown selective cytotoxicity against tumor cells while sparing normal cells, suggesting a targeted action mechanism.

A study focused on related pyridazine compounds reported IC50 values reflecting their potency against specific cancer types, highlighting the potential of this compound as an anticancer agent. These results suggest that the compound may disrupt cellular processes critical for cancer cell survival, although further mechanistic studies are required.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into similar compounds has demonstrated efficacy against bacterial strains such as Helicobacter pylori and other pathogens. The thioether linkage in the compound may enhance its ability to penetrate bacterial membranes, thus increasing its antimicrobial potency.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various isoxazole derivatives, including those with structural similarities to this compound. The results indicated significant tumor-specific cytotoxicity with minimal effects on normal cell lines.
  • Antimicrobial Testing : In vitro tests were conducted on derivatives with similar functional groups to assess their effectiveness against H. pylori. Results showed that certain compounds inhibited bacterial growth effectively, suggesting that modifications to the isoxazole or pyridazine rings could enhance activity.

While specific mechanisms for this compound have yet to be fully elucidated, it is hypothesized that the compound may interact with key enzymes or receptors involved in cell proliferation and survival pathways. For instance, inhibition of protein kinases or interference with DNA synthesis could be potential pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs documented in the literature and patents. Below is a comparative analysis based on substituents, physicochemical properties, and hypothesized applications:

Compound Name Core Structure Key Substituents Molecular Formula Yield (%) m.p. (°C) Therapeutic Hypothesis Reference
3-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide Pyridazine + Benzamide 3-Fluoro, 3-methylisoxazol-5-yl amine, thioether bridge C₁₉H₁₆FN₅O₃S N/A N/A Cancer, viral infections
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) Pyrimidinone 4-Nitrophenyl, p-tolylamino C₁₉H₁₆N₄O₄S 83.9 227.6–228.6 Enzyme inhibition (hypothesized)
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15) Pyridine + Benzamide 2-Thienylmethylthio, 3-cyano-2-pyridinyl C₂₁H₁₉N₅OS₂ N/A N/A Platelet aggregation inhibition
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide 5-methyl-1,2,4-oxadiazol-3-yl, 4-nitrophenylamino C₁₉H₁₈N₆O₄S N/A N/A Antiviral agents
3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide Thiazolo-pyrimidine Trifluoromethyl, thiazolo-pyrimidine core C₁₈H₁₅F₃N₄O₂S N/A N/A Kinase inhibition

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